molecular formula C68H67Cl2N9O17 B12740460 (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(10-aminodecyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide

(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(10-aminodecyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide

Cat. No.: B12740460
M. Wt: 1353.2 g/mol
InChI Key: YUABSEWYYSKGMO-UMDDJDHXSA-N
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Description

The compound (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(10-aminodecyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide is a complex organic molecule with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include chlorinating agents, amines, and hydroxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, with stringent quality control measures in place to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Often employs nucleophiles or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The exact mechanism of action would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its highly complex structure and the specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specialized applications.

Properties

Molecular Formula

C68H67Cl2N9O17

Molecular Weight

1353.2 g/mol

IUPAC Name

(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(10-aminodecyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide

InChI

InChI=1S/C68H67Cl2N9O17/c69-42-19-31-9-15-48(42)95-51-26-36-27-52(61(51)86)96-49-16-12-34(24-43(49)70)60(85)59-68(93)78-58(64(89)73-18-8-6-4-2-1-3-5-7-17-71)41-29-38(81)30-47(84)53(41)40-23-33(11-13-45(40)82)55(65(90)79-59)76-67(92)57(36)77-66(91)56-35-21-37(80)28-39(22-35)94-50-25-32(10-14-46(50)83)54(72)63(88)74-44(20-31)62(87)75-56/h9-16,19,21-30,44,54-60,80-86H,1-8,17-18,20,71-72H2,(H,73,89)(H,74,88)(H,75,87)(H,76,92)(H,77,91)(H,78,93)(H,79,90)/t44-,54+,55-,56+,57-,58+,59+,60-/m1/s1

InChI Key

YUABSEWYYSKGMO-UMDDJDHXSA-N

Isomeric SMILES

C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N)O)O)C(=O)N[C@@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC5=O)O)C(=O)NCCCCCCCCCCN)O)Cl)O)OC2=C(C=C1C=C2)Cl

Canonical SMILES

C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)NCCCCCCCCCCN)O)Cl)O)OC2=C(C=C1C=C2)Cl

Origin of Product

United States

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